molecular formula C19H22FN3O3 B1671348 Enrofloxacin CAS No. 93106-60-6

Enrofloxacin

Cat. No. B1671348
CAS RN: 93106-60-6
M. Wt: 359.4 g/mol
InChI Key: SPFYMRJSYKOXGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Enrofloxacin is a fluoroquinolone antibiotic used for the treatment of animals . It is a bactericidal agent, with its activity being concentration-dependent, causing susceptible bacteria cell death within 20–30 minutes of exposure . It has antibacterial activity against a broad spectrum of Gram-negative and Gram-positive bacteria .


Molecular Structure Analysis

Enrofloxacin is a synthetic antibacterial agent from the class of the fluoroquinolone carboxylic acid derivatives . Its chemical formula is C19H22FN3O3 . The crystal structures and properties of enrofloxacin have been characterized by single crystal X-ray diffraction, powder X-ray diffraction, Fourier-transform infrared spectroscopy, and thermal difference analysis .


Physical And Chemical Properties Analysis

Enrofloxacin has a molecular weight of 359.3947 . It is soluble in chloroform, dilute KOH, and DMF . The storage conditions recommended are 2-8°C, protect from light, dry, and sealed .

Scientific Research Applications

  • Degradation in Aquatic Environments :Enrofloxacin's presence in water systems is a concern due to its toxicity. Research by Aggelopoulos et al. (2020) used a gas–liquid nanosecond pulsed dielectric barrier discharge (nsp-DBD) plasma reactor for degrading enrofloxacin in water. This study highlights a potential approach for remediating antibiotic-polluted water systems (Aggelopoulos et al., 2020).

  • Taste-Masking in Veterinary Medicine :Liu et al. (2017) developed double-coated taste-masking microparticles of enrofloxacin to improve its palatability for veterinary applications. This formulation could provide more options for dosing in animals, particularly in cases where enrofloxacin's bitter taste limits its use (Liu et al., 2017).

  • Ecotoxicological Effects and Removal by Microalgae :The study by Xiong et al. (2017) investigated the ecotoxicity of enrofloxacin on aquatic microbiota and its removal by microalgae species. This research is significant for understanding the environmental impact of enrofloxacin and exploring biological methods for its removal (Xiong et al., 2017).

  • Pharmaceutical Formulations :Kumar et al. (2014) explored the use of Polyvinylpyrrolidone (PVP) in creating oral films of enrofloxacin. These films aimed to enhance the drug's solubility and bioavailability, potentially extending its applications (Kumar et al., 2014).

  • Analysis in Food Products :Zhou et al. (2008) developed a capillary electrophoresis-electrochemiluminescent method for analyzing enrofloxacin and its metabolite ciprofloxacin in milk. This method is crucial for ensuring food safety and regulatory compliance (Zhou et al., 2008).

  • Proteomic Response in Bacteria :Research by Qi et al. (2013) focused on the global protein expression profile response of Escherichia coli to enrofloxacin exposure. Understanding these responses can help in addressing bacterial resistance to enrofloxacin (Qi et al., 2013).

  • Environmental and Health Effects :Grabowski et al. (2022) provided a comprehensive review of enrofloxacin's advantageous and disadvantageous properties, including its environmental and health effects. This review is key for understanding the broader implications of enrofloxacin use (Grabowski et al., 2022).

Safety And Hazards

Enrofloxacin should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Future research on enrofloxacin should include a search for new strategies that will reduce the toxicity of this antibiotic, as well as allow its safer and more efficient degradation . Molecular mechanisms of enrofloxacin-mediated effects should also be explored .

properties

IUPAC Name

1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3/c1-2-21-5-7-22(8-6-21)17-10-16-13(9-15(17)20)18(24)14(19(25)26)11-23(16)12-3-4-12/h9-12H,2-8H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPFYMRJSYKOXGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045619
Record name Enrofloxacin
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Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Enrofloxacin
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>53.9 [ug/mL] (The mean of the results at pH 7.4), Slightly sol in water @ pH 7
Record name SID855596
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name ENROFLOXACIN
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Product Name

Enrofloxacin

Color/Form

Pale yellow crystals

CAS RN

93106-60-6
Record name Enrofloxacin
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Record name Enrofloxacin [USAN:USP:INN:BAN]
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Record name Enrofloxacin
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Record name Enrofloxacin
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Record name 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo
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Record name ENROFLOXACIN
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Record name ENROFLOXACIN
Source Hazardous Substances Data Bank (HSDB)
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Record name Enrofloxacin
Source Human Metabolome Database (HMDB)
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Melting Point

219-221 °C, 219 - 221 °C
Record name ENROFLOXACIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6952
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Enrofloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029861
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
74,300
Citations
MA Mitchell - Journal of Exotic Pet Medicine, 2006 - vetmed.illinois.edu
Enrofloxacin is a member of the family of 6-fluoro-7-piperazinyl-4-quinolones. 1 This … to the amphoteric properties of enrofloxacin. 2 Enrofloxacin is bactericidal and has excellent activity …
Number of citations: 86 vetmed.illinois.edu
M Lizondo, M Pons, M Gallardo, J Estelrich - Journal of pharmaceutical and …, 1997 - Elsevier
The physicochemical properties of enrofloxacin, a fluoroquinolone that inhibits the activity of bacterial DNA gyrase, are described. Its spectral, solubility and related physicochemical …
Number of citations: 120 www.sciencedirect.com
T Trouchon, S Lefebvre - Open Journal of Veterinary Medicine, 2016 - hal.science
This review outlines the current knowledge on the use of enrofloxacin in veterinary medicine from biochemical mechanisms to the use in the field conditions and even resistance and …
Number of citations: 198 hal.science
K Küng, JL Riond, M Wanner - Journal of Veterinary …, 1993 - Wiley Online Library
… Plasma concentrations of the active ingredient enrofloxacin and its main metabolite … to those of enrofloxacin described in the veterinary literature. Mean enrofloxacin t ½λZ was 2.4 h, …
Number of citations: 199 onlinelibrary.wiley.com
L Migliore, S Cozzolino, M Fiori - Chemosphere, 2003 - Elsevier
… Plants are able to metabolize enrofloxacin into ciprofloxacin, as also happens in animals; … one quarter of stored enrofloxacin. The ecological implication of enrofloxacin contamination in …
Number of citations: 445 www.sciencedirect.com
C Lopez-Cadenas, M Sierra-Vega… - Current Drug …, 2013 - ingentaconnect.com
… This article reviews the pharmacokinetics of enrofloxacin in several domestic animal species… enrofloxacin in different species and is formed by the de-ethylation of enrofloxacin (Fig. 1). …
Number of citations: 52 www.ingentaconnect.com
M Lillenberg, SV Litvin, L Nei, M Roasto… - Agronomy …, 2010 - academia.edu
… used fluoroquinolones – enrofloxacin and ciprofloxacin – by … enrofloxacin was detected in all plants grown at enrofloxacin … of fluoroquinolones – enrofloxacin and ciprofloxacin – from …
Number of citations: 101 www.academia.edu
E Babaahmady, A Khosravi - African Journal of Pharmacy …, 2011 - academicjournals.org
… enrofloxacin, the pharmacokinetics, pharmacodynamics and also the pharmacological safety of this drug. Enrofloxacin … Enrofloxacin has extensively been tested for its safety and it was …
Number of citations: 23 academicjournals.org
A Anadon, MR Martinez-Larranaga… - American Journal of …, 1995 - europepmc.org
The pharmacokinetic properties of enrofloxacin were determined in broiler chickens after single IV and orally administered doses of 10 mg/kg of body weight. After IV and oral …
Number of citations: 269 europepmc.org
CW Knapp, LA Cardoza, JN Hawes… - … science & technology, 2005 - ACS Publications
… Here we simultaneously assessed the fate and effects of enrofloxacin (enro), an FQ often used … CKL would like to acknowledge Bayer AG for the generous gift of the enrofloxacin used in …
Number of citations: 122 pubs.acs.org

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